molecular formula C16H12N2O3S B7831026 Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate

Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate

Cat. No.: B7831026
M. Wt: 312.3 g/mol
InChI Key: DVOTXFBKRRSPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate: is a chemical compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate typically involves the reaction of 1,2-benzisothiazol-3-ylcarbonyl chloride with 3-aminobenzoic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted benzisothiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it useful in biochemical assays.

Medicine: this compound has been investigated for its pharmacological properties. It exhibits antimicrobial and anti-inflammatory activities, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity are advantageous in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzisothiazolinone: A related compound with antimicrobial properties.

  • Indole derivatives: Compounds with similar heterocyclic structures used in drug synthesis.

  • Methyl 3-aminobenzoate: A structurally similar compound with different functional groups.

Uniqueness: Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate stands out due to its specific combination of functional groups and its reactivity profile. This uniqueness allows it to be used in a wide range of applications, from chemical synthesis to biological research.

Properties

IUPAC Name

methyl 3-(1,2-benzothiazole-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-21-16(20)10-5-4-6-11(9-10)17-15(19)14-12-7-2-3-8-13(12)22-18-14/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOTXFBKRRSPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.